molecular formula C6H11ClN2S2 B3095918 ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride CAS No. 1269199-56-5

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride

Cat. No.: B3095918
CAS No.: 1269199-56-5
M. Wt: 210.8
InChI Key: FUNUOELBHYLYQE-UHFFFAOYSA-N
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Description

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as heat shock protein 90 (Hsp90), which is crucial for the proper folding and function of many proteins . By inhibiting Hsp90, This compound can disrupt the stability and activity of client proteins, leading to potential therapeutic effects in cancer treatment.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, This compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity . This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Furthermore, This compound can modulate the activity of other enzymes and signaling molecules, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound: is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.

Preparation Methods

The synthesis of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with methylthiomethylamine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial production methods often employ more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are also increasingly being applied in the industrial synthesis of this compound .

Chemical Reactions Analysis

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: has a wide range of scientific research applications:

Comparison with Similar Compounds

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride: can be compared with other thiazole derivatives, such as:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2.ClH/c1-9-4-6-8-5(2-7)3-10-6;/h3H,2,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNUOELBHYLYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269199-56-5
Record name ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride
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